2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy-
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Overview
Description
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- is a heterocyclic compound belonging to the pteridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethoxy-substituted amines with dihydropyrimidinones under acidic or basic conditions to form the pteridinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the pteridinone ring to form dihydropteridinones.
Substitution: Nucleophilic or electrophilic substitution reactions on the ethoxy or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pteridinone: The parent compound with similar structural features.
Dihydropteridinone: Reduced form with different chemical properties.
Ethoxy-substituted pteridines: Compounds with similar substituents but different core structures.
Uniqueness
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
37440-34-9 |
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Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-ethoxy-1-hydroxy-3,4-dihydropteridin-2-one |
InChI |
InChI=1S/C8H10N4O3/c1-2-15-7-5-6(10-4-3-9-5)12(14)8(13)11-7/h3-4,7,14H,2H2,1H3,(H,11,13) |
InChI Key |
PFKWRZWTAQSZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=NC=CN=C2N(C(=O)N1)O |
Origin of Product |
United States |
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